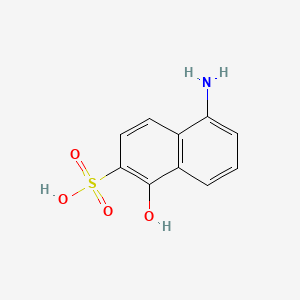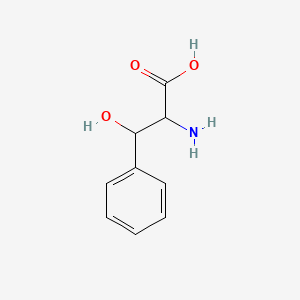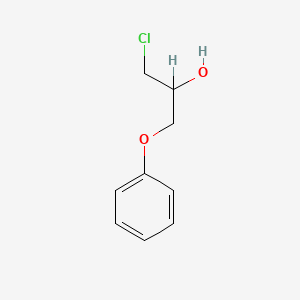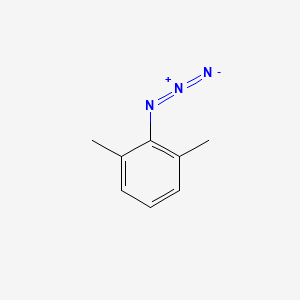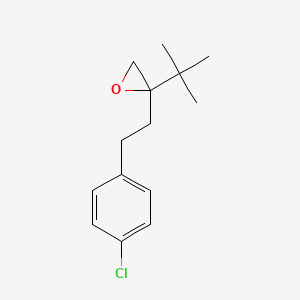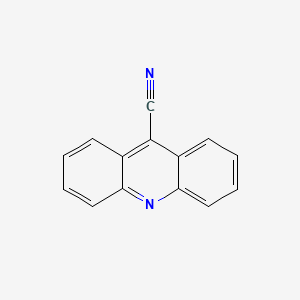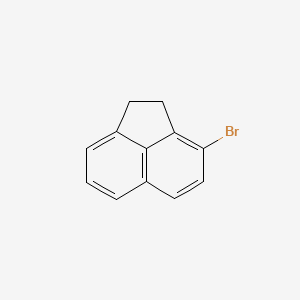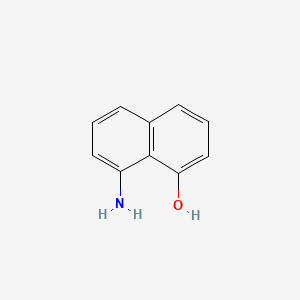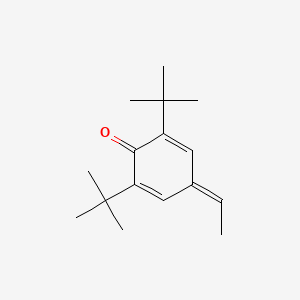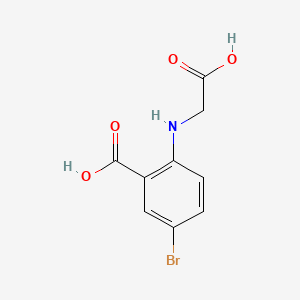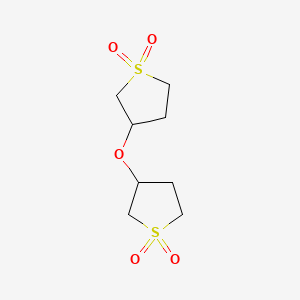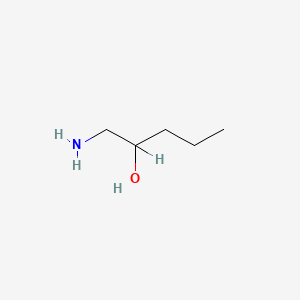
2-Methoxydibenzofuran
Descripción general
Descripción
2-Methoxydibenzofuran is a chemical compound with the molecular formula C13H10O2 . It has an average mass of 198.217 Da and a monoisotopic mass of 198.068085 Da .
Molecular Structure Analysis
The molecular structure of 2-Methoxydibenzofuran consists of a dibenzofuran core with a methoxy group attached to one of the carbon atoms . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
2-Methoxydibenzofuran has a density of 1.2±0.1 g/cm3, a boiling point of 329.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 169.6±9.3 °C . The compound has a molar refractivity of 60.9±0.3 cm3 .
Aplicaciones Científicas De Investigación
Medicine: Anticancer Agents
2-Methoxydibenzofuran: derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, compounds with this moiety have shown significant cytotoxicity against A549 lung cancer cells, indicating potential as anticancer agents .
Analytical Chemistry: Chromatography Standards
2-Methoxydibenzofuran: serves as a standard in chromatographic analysis due to its well-defined mass spectrum. It helps in calibrating instruments and verifying the accuracy of analytical methods, particularly in mass spectrometry .
Organic Synthesis: Intermediate for Complex Molecules
It acts as an intermediate in the synthesis of complex organic molecules. Its reactive sites allow for various chemical transformations, making it a valuable building block in synthetic organic chemistry .
Pharmacology: Enzyme Inhibition Studies
In pharmacology, 2-Methoxydibenzofuran derivatives have been investigated for their ability to inhibit enzymes like cathepsins and cholinesterases. These studies are crucial for the development of drugs targeting these enzymes .
Agriculture: Pesticide Detection
Biotechnology applications include the design of sensors for detecting pesticides in agricultural products2-Methoxydibenzofuran derivatives could be used in creating molecularly imprinted polymers for selective pesticide recognition .
Biotechnology: Drug Discovery
Lastly, in biotechnology, this compound is involved in the discovery and development of new drugs. Its derivatives are being tested for various biological activities, which could lead to the development of novel therapeutic agents .
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxydibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBNFRLWPYZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174269 | |
| Record name | Dibenzofuran, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxydibenzofuran | |
CAS RN |
20357-70-4 | |
| Record name | Dibenzofuran, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxydibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methoxydibenzofuran?
A1: The molecular formula of 2-Methoxydibenzofuran is C13H10O2, and its molecular weight is 198.22 g/mol.
Q2: How can the conformation of the methoxy group in 2-Methoxydibenzofuran be determined?
A2: Researchers have successfully determined the conformation of the methoxy group in polycrystalline 2-Methoxydibenzofuran using two approaches:
- Anisotropic 13C Chemical Shifts: By comparing experimentally measured principal values of 13C chemical shift tensors with those obtained from ab initio calculations, researchers can deduce the conformation. This method utilizes a 2D PHORMAT experiment for accurate measurement and assignment of the principal values. []
- Comparison with Dibenzofuran: The principal values of the unsubstituted parent compound, dibenzofuran, can be modified with empirical methoxy substituent parameters. Comparing these modified values with experimental principal values of 2-Methoxydibenzofuran helps predict the methoxy group's conformation. []
Q3: How is 2-Methoxydibenzofuran metabolized by microorganisms?
A3: Studies using Sphingomonas sp. strain HH69, a dibenzofuran-degrading bacterium, reveal that 2-Methoxydibenzofuran is metabolized through a specific pathway:
- Adaptation to 5-Methoxysalicylic Acid: Strain HH69 requires adaptation to utilize 5-methoxysalicylic acid before it can grow on 2-Methoxydibenzofuran as the sole carbon and energy source. []
- Formation of Substituted Salicylic Acid: During 2-Methoxydibenzofuran degradation, 2-methoxybenzoic acid (a substituted salicylic acid) accumulates in the culture broth. []
- Regioselective Dioxygenolytic Cleavage: Experiments with a mutant strain HH69/II deficient in meta-cleavage identified 2,2'(prm1),3-trihydroxy-5(prm1)-methoxybiphenyl as the main product. This suggests a regioselectivity for the dioxygenolytic cleavage of the ether bond, favoring the nonsubstituted aromatic nucleus. []
Q4: Are there any potential applications of 2-Methoxydibenzofuran derivatives in medicinal chemistry?
A4: Researchers have synthesized novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives and investigated their biological activities:
- Cytotoxic Activity: Many of these derivatives exhibited significant cytotoxicity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cell lines, with some showing selectivity towards cancer cells. []
- Enzyme Inhibition: Some derivatives displayed inhibitory activity against cathepsin D and L, but demonstrated weak inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). []
Q5: Can sophisticated analytical techniques be used to assign 13C chemical shifts in 2-Methoxydibenzofuran?
A5: Yes, computerized analysis of 2D INADEQUATE spectra has been successfully employed to assign all 13C chemical shifts in 2-Methoxydibenzofuran. This method overcomes challenges posed by signal overlap in the double quantum dimension and allows for interpretation of spectra with lower signal-to-noise ratios compared to visual analysis. []
Q6: Can 2-Methoxydibenzofuran derivatives be used as dihydrofolate reductase inhibitors?
A6: Researchers have synthesized 2,4-diamino-5-substituted furo[2,3-d]pyrimidines with 2-Methoxydibenzofuran substitutions and evaluated their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds were designed to target DHFR from Pneumocystis carinii, an opportunistic pathogen. One compound with a 3-(2-Methoxydibenzofuran) side chain showed potent DHFR inhibition and selectivity for the Pneumocystis carinii enzyme over the mammalian counterpart. []
Q7: Has 2-Methoxydibenzofuran been identified in natural sources?
A7: Yes, Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic root extract of Careya arborea Roxb. revealed the presence of 2-Methoxydibenzofuran alongside other phenolic compounds. This plant extract exhibited antifertility effects in mice, but further research is needed to determine the specific contribution of 2-Methoxydibenzofuran to this activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
